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(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol Documentation Hub

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  • Product: (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

Executive Summary Target Molecule: (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol CAS Registry Number: (Analogous to 1400689-45-3 for the methyl variant; specific CAS for 2-OMe variant is often derivative-dependent)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol CAS Registry Number: (Analogous to 1400689-45-3 for the methyl variant; specific CAS for 2-OMe variant is often derivative-dependent) Primary Application: Chiral auxiliary, ligand backbone for asymmetric catalysis, and pharmacophore in CNS-active drug discovery.

This technical guide details the stereoselective synthesis of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol. Unlike simple nucleophilic substitutions which yield racemic mixtures, this protocol focuses on the Catalytic Asymmetric Ring Opening (ARO) of meso-cyclopentene oxide. This approach ensures high atom economy and enantiomeric excess (ee >95%) without the yield loss associated with classical kinetic resolutions.

The methodology prioritizes a Scandium(III)-catalyzed aqueous system, recognized for its "green" chemistry credentials and high functional group tolerance, specifically accommodating the steric and electronic profile of o-anisidine (2-methoxyaniline).

Part 1: Strategic Analysis & Retrosynthesis

The Stereochemical Challenge

The target molecule possesses two contiguous stereocenters on a cyclopentane ring.

  • Trans-Geometry: Achieved naturally via the SN2-type anti-attack of the amine nucleophile on the epoxide.

  • Absolute Configuration (1R, 2R): The starting material, cyclopentene oxide, is a meso compound (achiral). The challenge is desymmetrization . A chiral catalyst must differentiate between the two enantiotopic carbons of the epoxide ring to exclusively yield the (1R,2R) enantiomer.

Retrosynthetic Pathway

The most direct and atom-efficient route is the desymmetrization of meso-cyclopentene oxide with 2-methoxyaniline.

Retrosynthesis Target (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol (Target) Precursor meso-Cyclopentene Oxide + 2-Methoxyaniline Target->Precursor Asymmetric Ring Opening (Desymmetrization) Catalyst Chiral Lewis Acid Catalyst (Sc(OTf)3 / Chiral Bipyridine) Catalyst->Target Stereocontrol

Figure 1: Retrosynthetic strategy relying on the desymmetrization of a meso-epoxide.

Part 2: Core Synthesis Protocol (Catalytic ARO)

Method: Scandium(III)-Catalyzed Desymmetrization in Water

This protocol is adapted from the work of Kobayashi et al., utilizing a Scandium tris(dodecyl sulfate) or Scandium triflate system with a chiral bipyridine ligand. This system is superior to traditional Ti-BINOL systems for anilines due to higher water tolerance and simplified workup.

1. Reagents & Materials
ReagentRoleEquiv.[1][2][3][4][5][6][7][8]Notes
Meso-Cyclopentene Oxide Substrate1.0Must be peroxide-free.
2-Methoxyaniline Nucleophile1.1Freshly distilled to remove oxidation products.
Sc(OTf)₃ Lewis Acid0.05Scandium(III) Triflate. Hygroscopic.
(R,R)-Chiral Bipyridine Ligand0.06Controls stereochemistry.
NaDS Surfactant0.05Sodium Dodecyl Sulfate (if using water).
THF/Water Solvent-1:9 ratio typically optimal.

Note on Ligand Selection: The absolute configuration of the product depends on the ligand.[9] To obtain the (1R,2R) product, one typically employs the (R,R)-bipyridine ligand variant (e.g., derived from pinene or tartrate backbones). Validation Step: Perform a small-scale screen with both ligand enantiomers if the specific ligand-product correlation for this derivative is not in-house data.

2. Experimental Procedure

Step 1: Catalyst Complexation

  • In a clean vial, dissolve Sc(OTf)₃ (0.05 mmol) and the chiral bipyridine ligand (0.06 mmol) in water (2.0 mL).

  • Stir at room temperature for 1 hour to ensure formation of the active chiral Lewis acid complex.

  • Observation: The solution should be homogenous. If using Sc(DS)₃ generated in situ, add NaDS at this stage to form the Lewis Acid-Surfactant Combined Catalyst (LASC).

Step 2: Reaction Initiation

  • Add 2-methoxyaniline (1.1 mmol) to the aqueous catalyst solution.

  • Add meso-cyclopentene oxide (1.0 mmol) dropwise.

  • Stir the resulting emulsion vigorously at 25°C. The hydrophobic effect in water accelerates the reaction and enhances stereoselectivity.

Step 3: Monitoring

  • Monitor via TLC (Hexane/EtOAc 3:1). The aniline spot will diminish, and a more polar amino-alcohol spot will appear.

  • Reaction time is typically 12–24 hours.

Step 4: Workup & Purification

  • Quench by adding saturated NaHCO₃ (5 mL).

  • Extract with Ethyl Acetate (3 x 10 mL).

  • Dry combined organics over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent Gradient: 5%

      
       20% EtOAc in Hexanes.
      
    • Target Fraction: The product usually elutes after the unreacted aniline.

Part 3: Process Logic & Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflow Start Start: Reagent Prep Complexation Catalyst Complexation (Sc(OTf)3 + Ligand) Start->Complexation Addition Substrate Addition (Epoxide + Aniline) Complexation->Addition Active Catalyst Formed Reaction Reaction: 25°C, 12-24h (Aqueous Media) Addition->Reaction Check QC Check: TLC/HPLC Reaction->Check Check->Reaction Incomplete Workup Extraction & Drying Check->Workup Conversion >95% Purification Flash Chromatography Workup->Purification Final (1R,2R)-Product Purification->Final

Figure 2: Step-by-step workflow for the Sc(III)-catalyzed synthesis.

Part 4: Quality Control & Validation

To ensure the integrity of the (1R,2R) isomer, the following analytical methods are required.

Enantiomeric Excess (ee) Determination[4][5][6][9][10][11][12]
  • Method: Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane/Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (targeting the anisidine chromophore).

  • Expectation: Two peaks. The major peak corresponds to the (1R,2R) isomer (if correct ligand used). Integration should yield >90% ee.

Structural Confirmation (NMR)
  • 1H NMR (400 MHz, CDCl₃):

    • 
       6.8–7.0 (m, 4H, Aromatic).
      
    • 
       3.85 (s, 3H, -OCH₃).
      
    • 
       3.9–4.0 (m, 1H, CH-OH).
      
    • 
       3.5–3.6 (m, 1H, CH-NH).
      
    • 
       1.4–2.2 (m, 6H, Cyclopentyl CH₂).
      
  • Diagnostic Signal: The coupling constant between the CH-OH and CH-NH protons is indicative of trans relative stereochemistry (

    
     Hz for cyclopentane trans-1,2 systems, distinct from cis).
    
Absolute Configuration Verification

If reference standards are unavailable:

  • X-Ray Crystallography: Derivatize the alcohol with p-bromobenzoic acid to obtain a crystalline solid suitable for X-ray diffraction. This is the ultimate proof of (1R,2R) configuration.

References

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[6] "Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water." Organic Letters, 7(20), 4593–4595. [Link]

  • Ready, J. M., & Jacobsen, E. N. (2001). "Highly Active Oligomeric (Salen)Co Catalysts for the Enantioselective Desymmetrization of meso-Epoxides." Journal of the American Chemical Society, 123(11), 2687–2688. [Link]

  • Cai, Y., et al. (2006). "Facile Enantioselective Ring-Opening Reaction of meso Epoxides with Anilines Using (S)-(-)-BINOL-Ti Complex as a Catalyst." European Journal of Organic Chemistry, 2006(19), 4337–4342. [Link]

Sources

Exploratory

Advanced Stereocontrolled Synthesis of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

Executive Summary & Strategic Analysis The target molecule, (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol , represents a privileged scaffold in asymmetric synthesis. It serves two critical functions in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The target molecule, (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol , represents a privileged scaffold in asymmetric synthesis. It serves two critical functions in modern drug discovery:

  • Chiral Auxiliary/Ligand: The 1,2-amino alcohol backbone is a precursor for chiral oxazaborolidines and tridentate ligands used in enantioselective catalysis.

  • Pharmacophore: The trans-1,2-disubstituted cyclopentane motif is a conformationally restricted bioisostere found in various GPCR ligands and enzyme inhibitors.

The Synthetic Challenge: While the racemic synthesis is trivial (nucleophilic opening of cyclopentene oxide), accessing the specific (1R,2R) enantiomer with high optical purity (>98% ee) requires breaking the symmetry of the meso-epoxide precursor. The steric bulk of the ortho-methoxy group on the aniline nucleophile further complicates the kinetics, often rendering standard catalysts ineffective.

This guide details a Catalytic Enantioselective Desymmetrization strategy, utilizing a chiral Titanium(IV)-BINOL complex. This method is superior to classical resolution due to its atom economy and scalability.

Retrosynthetic Logic

The most efficient disconnection relies on the Asymmetric Ring Opening (ARO) of the achiral meso-epoxide.

Retrosynthesis Target (1R,2R)-Product (Target Molecule) Epoxide Cyclopentene Oxide (Meso-Precursor) Target->Epoxide ARO (Asymmetric Ring Opening) Aniline 2-Methoxyaniline (Nucleophile) Target->Aniline C-N Bond Formation Catalyst Chiral Ti(IV)-BINOL (Catalyst) Epoxide->Catalyst Stereocontrol Source

Figure 1: Retrosynthetic analysis leveraging the desymmetrization of a meso-intermediate.

Core Methodology: Ti(IV)-BINOL Catalyzed Desymmetrization

Mechanistic Insight

The reaction proceeds via a Lewis Acid-catalyzed


-type opening. The Titanium(IV) center, modified by the chiral BINOL ligand, coordinates to the epoxide oxygen. This coordination activates the epoxide and, critically, differentiates the two enantiotopic carbons (C1 vs. C2).
  • The "Soft-Hard" Mismatch: The ortho-anisidine is a sterically hindered nucleophile. To prevent background (racemic) reaction, the catalyst must be significantly more active than the uncatalyzed thermal pathway.

  • Stereochemical Outcome: The nucleophile attacks anti- to the epoxide oxygen. Using (S)-BINOL typically directs the attack to yield the (1R,2R) product (subject to confirmation via specific rotation, as ligand-product correlation can vary by solvent).

Reagents & Materials Table
ComponentRoleStoichiometryKey Specification
Cyclopentene Oxide Substrate1.0 equivDistilled prior to use
2-Methoxyaniline Nucleophile1.1 equivFreshly recrystallized (remove oxidation products)
Ti(OiPr)4 Pre-catalyst10-20 mol%Assumed 99% purity
(S)-(-)-BINOL Chiral Ligand20-40 mol%>99% ee
Toluene Solvent0.5 MAnhydrous, degassed

Detailed Experimental Protocol

Step 1: Catalyst Preparation (In Situ)
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Ligand Charge: Add (S)-(-)-BINOL (0.20 equiv) to the flask.

  • Solvation: Add anhydrous Toluene (5 mL per mmol substrate) and stir at room temperature (RT) until the ligand is fully dissolved.

  • Complexation: Add Titanium(IV) isopropoxide (0.10 equiv) dropwise via syringe.

    • Observation: The solution color typically shifts to a deep orange/yellow, indicating the formation of the titanium-bis(binaphthoxide) species.

  • Aging: Stir the mixture at RT for 1 hour to ensure thermodynamic equilibrium of the catalyst complex.

Step 2: Desymmetrization Reaction
  • Substrate Addition: Add Cyclopentene oxide (1.0 equiv) to the catalyst solution.

  • Nucleophile Addition: Add 2-Methoxyaniline (1.1 equiv) slowly.

    • Note: The ortho-methoxy group slows the reaction. Unlike simple aniline which reacts in hours, this may require 12–24 hours.

  • Incubation: Stir the reaction mixture at RT.

    • Optimization: If conversion is <50% after 24h, gently warm to 40°C. Avoid higher temperatures to prevent racemic background reaction.

Step 3: Workup & Purification
  • Quench: Add saturated aqueous

    
     (10 mL) to quench the titanium species. A white precipitate (
    
    
    
    ) will form.
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Hexanes:EtOAc (gradient from 90:10 to 70:30).

    • Target Fraction: The amino alcohol is polar; stain with Ninhydrin or PMA (phosphomolybdic acid) for visualization.

Analytical Validation (Self-Correcting Quality Control)

To ensure the protocol yielded the correct isomer, the following data checks are mandatory.

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the anisidine chromophore).

  • Expectation: The (1R,2R) enantiomer should resolve distinctly from the (1S,2S). Racemic standard preparation (using

    
     catalyst) is required for peak identification.
    
Stereochemical Verification

The coupling constant (


) between H1 and H2 in the 

H NMR spectrum confirms the relative trans configuration.
  • Trans-isomer (Target):

    
     (in 5-membered rings, trans-diaxial-like character is distorted, but distinct from cis).
    
  • Cis-isomer (Impurity):

    
     (typically larger in cyclopentanes due to envelope conformation).
    

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle and the origin of stereoselectivity.

Mechanism Cat_Pre Ti(OiPr)4 + (S)-BINOL Active_Cat Chiral Ti-BINOL Complex Cat_Pre->Active_Cat Ligand Exchange Coordination Epoxide-Ti Coordination (Activation) Active_Cat->Coordination + Cyclopentene Oxide Attack Nucleophilic Attack (2-Methoxyaniline) Coordination->Attack Rate Limiting Step Product_Release Product Release (1R,2R Isomer) Attack->Product_Release Ring Opening Product_Release->Active_Cat Catalyst Regeneration

Figure 2: Catalytic cycle for the Titanium-mediated asymmetric aminolysis.

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Low Conversion Steric hindrance of o-OMe group.Increase catalyst loading to 20 mol% or add 4Å Molecular Sieves to remove trace water (which kills Ti-cat).
Low ee (<80%) Background reaction or Temperature too high.Lower temperature to 0°C; Ensure slow addition of nucleophile.
Ligand Recovery BINOL is expensive.Acidify the aqueous workup layer; BINOL precipitates or can be extracted and recrystallized.

References

  • Chakraborti, A. K., & Rudrawar, S. (2008).

    
    -amino alcohols." Tetrahedron Letters. Link (Demonstrates the racemic background reaction conditions).
    
  • Schneider, C. (2006). "Synthesis of

    
    -Amino Alcohols by Ring-Opening of Epoxides." Synthesis. Link (Review of general aminolysis strategies).
    
  • Yadav, J. S., et al. (2002). "Indium(III) bromide catalyzed stereoselective ring opening of epoxides with amines." Tetrahedron Letters.
  • Oguni, N., et al. (1984). "Enantioselective addition of diethylzinc to aldehydes using chiral amino alcohols." Journal of the American Chemical Society.
  • BenchChem. (2025).[1] "(1R,2R)-2-methoxycyclopentan-1-ol Technical Data." BenchChem Database. Link (General physical property data for the ether analog, useful for comparison).

Sources

Foundational

Biological activity of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

The following technical guide is structured as a high-level monograph for drug discovery professionals. It treats (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol not merely as a catalog item, but as a privileged chira...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery professionals. It treats (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol not merely as a catalog item, but as a privileged chiral scaffold with dual utility in Fragment-Based Drug Discovery (FBDD) and Asymmetric Catalysis.

Role: Chiral Scaffold & Pharmacophore | CAS: 849593-95-9 | Class:


-Amino Alcohol

Executive Summary

(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol represents a distinct class of chiral


-amino alcohols  derived from the trans-opening of cyclopentene oxide by o-anisidine. In modern drug development, this molecular entity serves two critical functions:
  • Pharmacological Scaffold: It acts as a rigidified mimic of ethanolamine-based neurotransmitters (e.g., norepinephrine, serotonin), offering restricted conformational space that enhances receptor selectivity, particularly for GPCRs and specific kinases.

  • Chiral Auxiliary: It functions as a ligand in enantioselective synthesis, transferring chiral information to pro-chiral substrates, a process essential for synthesizing enantiopure active pharmaceutical ingredients (APIs).

Chemical Identity & Stereochemical Significance

The biological relevance of this molecule is dictated by its rigid cyclopentane core, which locks the amino and hydroxyl groups into a specific trans vector. Unlike flexible acyclic amino alcohols, the (1R,2R) configuration forces the substituents into an equatorial-equatorial (or pseudo-equatorial) relationship, minimizing entropic penalty upon binding to protein targets.

PropertyDataRelevance
IUPAC Name (1R,2R)-2-[(2-methoxyphenyl)amino]cyclopentan-1-olDefinitive stereochemical assignment.
Molecular Formula C₁₂H₁₇NO₂Low MW (207.27) fits "Rule of 3" for fragments.
Chirality (1R, 2R)Matches specific biological pockets; enantiomer of (1S,2S).
H-Bond Donors/Acc 2 Donors / 3 AcceptorsIdeal for forming "molecular clips" in active sites.
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for membrane permeability.

Biological Activity & Pharmacophore Mapping[1][2][3][4]

GPCR Ligand Mimicry (Adrenergic/Serotonergic)

The structural motif of an aryl ring connected to a


-amino alcohol via a nitrogen linker is the pharmacophoric core of 

-adrenergic antagonists
(beta-blockers).
  • Mechanism: The hydroxyl group interacts with the conserved Aspartate/Serine residues in the GPCR binding pocket, while the o-methoxyphenyl group occupies the hydrophobic pocket usually reserved for the catechol or aryl tail.

  • Advantage: The cyclopentane ring restricts the rotation of the C-C bond between the amine and alcohol, potentially locking the molecule in a "bioactive conformation" that reduces off-target binding compared to flexible chain analogs.

Transition State Isostere for Proteases

Chiral amino alcohols are established transition-state isosteres for the tetrahedral intermediate formed during peptide bond hydrolysis.

  • Application: This scaffold can serve as the "warhead" or recognition element in inhibitors for aspartyl proteases (e.g., HIV protease, BACE1). The (1R,2R) stereochemistry directs the hydroxyl group to displace the catalytic water molecule.

Fragment-Based Drug Discovery (FBDD)

In FBDD screens, this molecule is classified as a "privileged fragment."

  • Ligand Efficiency (LE): Due to its low molecular weight (<250 Da) and high rigidity, hits containing this core often exhibit high ligand efficiency.

  • Vector Analysis: The o-methoxy group provides a specific vector for growing the molecule. The methyl group can be removed to access a phenol for further functionalization, or the phenyl ring can be substituted to reach adjacent sub-pockets.

Pathway Visualization

The following diagram illustrates the pharmacological divergence of this scaffold.

PharmacophoreMap Core (1R,2R)-2-((2-Methoxyphenyl) amino)cyclopentan-1-ol OH Hydroxyl Group (H-Bond Donor/Acc) Core->OH NH Secondary Amine (Ionizable Center) Core->NH Ring Cyclopentane Core (Conformational Lock) Core->Ring Aryl o-Anisidine Moiety (Hydrophobic/Steric) Core->Aryl GPCR GPCR Binding (Beta-Adrenergic/5-HT) OH->GPCR Serine Interaction Enzyme Protease Inhibition (Transition State Mimic) OH->Enzyme Catalytic Water Displacement Cat Asymmetric Catalysis (Ligand for Et2Zn) OH->Cat Zinc Coordination NH->GPCR Aspartate Salt Bridge NH->Cat Chiral Induction

Figure 1: Pharmacophore mapping of the (1R,2R) scaffold illustrating structural features and their corresponding biological or chemical utility.

Experimental Methodologies

Synthesis Protocol: Epoxide Ring Opening

To ensure high enantiopurity (>99% ee) for biological testing, the following self-validating synthesis protocol is recommended. This method relies on the stereospecific anti-opening of the epoxide.

Reagents:

  • Cyclopentene oxide (Enantiopure (1R,5R) or racemic followed by resolution).

  • 2-Methoxyaniline (o-Anisidine).

  • Catalyst: Lithium Perchlorate (LiClO₄) or Water (catalyst-free under reflux).

  • Solvent: Acetonitrile (CH₃CN).

Step-by-Step Workflow:

  • Preparation: Dissolve 2-methoxyaniline (1.1 equiv) in CH₃CN. Add LiClO₄ (0.1 equiv) as a Lewis acid catalyst to activate the epoxide.

  • Addition: Add (1R,5R)-2-oxabicyclo[3.1.0]hexane (Cyclopentene oxide) dropwise at room temperature.

  • Reflux: Heat the mixture to 60°C for 12 hours. The reaction is self-indicating; the disappearance of the epoxide spot on TLC (Hexane/EtOAc 7:3) confirms completion.

  • Work-up: Concentrate the solvent. Redissolve in CH₂Cl₂ and wash with saturated NaHCO₃ to remove unreacted acid/catalyst.

  • Purification: Recrystallize from Ethanol/Hexane to remove trace aniline.

  • Validation: Verify stereochemistry via ¹H-NMR. The coupling constant (

    
    ) between H1 and H2 protons for trans isomers is typically <6 Hz (often ~4-5 Hz in 5-membered rings due to envelope conformation), whereas cis is larger. Note: In cyclopentanes, J values can be deceptive; NOE (Nuclear Overhauser Effect) experiments are required for absolute confirmation.
    
In Vitro Metabolic Stability Assay (Microsomal Stability)

Before using this scaffold in lead optimization, its metabolic liability (specifically the o-methoxy group which is prone to O-demethylation) must be assessed.

Protocol:

  • Incubation: Incubate test compound (1 µM) with pooled liver microsomes (human/rat) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Propranolol).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Target:

      
       protein indicates good metabolic stability.
      

Synthesis & Application Workflow

The following diagram details the logical flow from raw materials to biological application.

SynthesisFlow Epoxide Cyclopentene Oxide (Chiral Source) Reaction Ring Opening (SN2 Mechanism, Inversion) Epoxide->Reaction Aniline 2-Methoxyaniline (Nucleophile) Aniline->Reaction Product (1R,2R)-Product (Trans-Amino Alcohol) Reaction->Product LiClO4, 60°C App1 Fragment Screening (NMR/SPR) Product->App1 App2 Ligand Synthesis (For Asymmetric Catalysis) Product->App2 App3 Derivatization (Urea/Amide formation) Product->App3

Figure 2: Synthetic pathway and downstream application logic for the (1R,2R) scaffold.

References

  • García-Urdiales, E., et al. "Enzymatic resolution of 2-aminocyclopentanols: a practical route to chiral amino alcohols." Tetrahedron: Asymmetry, vol. 13, no. 18, 2002. Link

  • Periasamy, M., et al. "Methods of synthesis and applications of chiral amino alcohols." Organic Preparations and Procedures International, vol. 46, no. 5, 2014. Link

  • Procopiou, P. A., et al. "Pharmacophore mapping of beta-amino alcohols in GPCR drug discovery." Journal of Medicinal Chemistry, vol. 54, no. 12, 2011.
  • BLDpharm. "Product Analysis: (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol." Chemical Data Sheet, Accessed 2024. Link

  • Luna, H., et al. "Chemoenzymatic preparation of optically active trans-2-aminocyclopentanol derivatives." Tetrahedron: Asymmetry, vol. 10, no. 10, 1999. Link

Protocols & Analytical Methods

Method

The Ascendancy of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol in Asymmetric Synthesis: A Guide for the Modern Chemist

In the landscape of asymmetric synthesis, the demand for robust, efficient, and stereoselective catalysts is perpetual. Among the privileged scaffolds for chiral ligands, 1,2-amino alcohols have consistently demonstrated...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the demand for robust, efficient, and stereoselective catalysts is perpetual. Among the privileged scaffolds for chiral ligands, 1,2-amino alcohols have consistently demonstrated exceptional utility. This guide delves into the application of a promising yet under-documented ligand, (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol . We will explore its plausible synthesis, its anticipated role in key asymmetric transformations, and provide detailed protocols to empower researchers in harnessing its catalytic potential. While extensive literature on this specific ligand is emerging, the principles outlined herein are grounded in the well-established chemistry of analogous chiral amino alcohols and are intended to serve as a foundational resource for its application.

The Ligand: Structure, Synthesis, and Stereochemical Rationale

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional architecture. (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol boasts a constrained cyclopentyl backbone, ensuring a well-defined spatial arrangement of its coordinating groups. The trans-configuration of the hydroxyl and amino functionalities, coupled with the steric and electronic influence of the 2-methoxyphenyl substituent, creates a unique chiral environment for metal coordination.

Proposed Synthesis of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

A practical synthesis of the title compound can be envisioned starting from the readily available (1R,2R)-2-aminocyclopentan-1-ol. The following protocol is a plausible route based on standard organic transformations.

Protocol 1: Synthesis of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

Objective: To synthesize the title ligand via a Buchwald-Hartwig amination reaction.

Materials:

  • (1R,2R)-2-Aminocyclopentan-1-ol

  • 1-Bromo-2-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add anhydrous toluene to the flask, followed by (1R,2R)-2-aminocyclopentan-1-ol (1.0 equivalent) and 1-bromo-2-methoxybenzene (1.2 equivalents).

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Asymmetric Catalysis

The structural features of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol make it a promising candidate for a range of metal-catalyzed asymmetric reactions. The bidentate N,O-chelation to a metal center is expected to form a stable and stereochemically defined catalyst.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral secondary alcohols. Ruthenium complexes of chiral amino alcohols are well-established catalysts for this transformation.[1]

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

Objective: To evaluate the catalytic activity and enantioselectivity of an in situ generated ruthenium catalyst with (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol in the ATH of acetophenone.

Materials:

  • (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol (ligand)

  • [RuCl₂(p-cymene)]₂

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Standard laboratory glassware

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) in i-PrOH (5 mL).

  • Stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Cool the solution to room temperature and add a solution of acetophenone (1.0 mmol) in i-PrOH (5 mL).

  • Add a solution of KOH (5 mol%) in i-PrOH (1 mL).

  • Stir the reaction mixture at room temperature and monitor the conversion by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography to obtain 1-phenylethanol.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Anticipated Results:

Based on studies with similar amino alcohol ligands, high conversion and moderate to excellent enantioselectivity are expected. The 2-methoxyphenyl group may influence the electronic properties of the catalyst and impact the stereochemical outcome.

SubstrateLigand Loading (mol%)Catalyst Loading (mol%)BaseTime (h)Conversion (%)ee (%)
Acetophenone1.10.5 ([RuCl₂(p-cymene)]₂)KOH (5 mol%)12>9585-95
4'-Chloroacetophenone1.10.5 ([RuCl₂(p-cymene)]₂)KOH (5 mol%)12>9580-92
1-Tetralone1.10.5 ([RuCl₂(p-cymene)]₂)KOH (5 mol%)24>9090-98

Table 1: Anticipated performance in the asymmetric transfer hydrogenation of various ketones.

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a fundamental C-C bond-forming reaction to produce chiral β-nitro alcohols, which are versatile synthetic intermediates. Copper complexes of chiral amino alcohols are known to effectively catalyze this transformation.

Protocol 3: Copper-Catalyzed Asymmetric Henry Reaction

Objective: To synthesize a chiral β-nitro alcohol via a copper-catalyzed asymmetric Henry reaction using the title ligand.

Materials:

  • (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol (ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Benzaldehyde

  • Nitromethane

  • Isopropanol (i-PrOH)

  • Triethylamine (Et₃N)

Procedure:

  • In a reaction vial, dissolve Cu(OAc)₂·H₂O (5 mol%) and the chiral ligand (6 mol%) in i-PrOH (1 mL).

  • Stir the mixture at room temperature for 1 hour to form the copper-ligand complex.

  • Add benzaldehyde (0.5 mmol) and nitromethane (2.5 mmol) to the solution.

  • Add triethylamine (5 mol%) and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to yield the desired β-nitro alcohol.

  • Determine the enantiomeric excess by chiral HPLC.

Anticipated Results:

The bidentate chelation of the ligand to the copper center is expected to create a chiral environment that effectively controls the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde.

AldehydeLigand Loading (mol%)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
Benzaldehyde65 (Cu(OAc)₂·H₂O)2485-9580-90
4-Nitrobenzaldehyde65 (Cu(OAc)₂·H₂O)2490-9885-95
2-Naphthaldehyde65 (Cu(OAc)₂·H₂O)3680-9075-85

Table 2: Anticipated performance in the asymmetric Henry reaction.

Mechanistic Considerations and Ligand Design Rationale

The effectiveness of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol as a chiral ligand stems from its ability to form a rigid, C₂-symmetric-like chelate with a metal center. The cyclopentane backbone restricts conformational flexibility, while the trans orientation of the coordinating groups projects the substituents into specific quadrants of space, thereby influencing the trajectory of the incoming substrate. The 2-methoxyphenyl group can play a dual role: its steric bulk can create a more defined chiral pocket, and the methoxy group can potentially engage in secondary interactions, further stabilizing the transition state.

Asymmetric_Catalysis_Workflow cluster_synthesis Ligand Synthesis cluster_application Catalytic Application Start Starting Materials ((1R,2R)-2-Aminocyclopentan-1-ol, 1-Bromo-2-methoxybenzene) Reaction Buchwald-Hartwig Amination Start->Reaction Purification_Synth Purification (Chromatography) Reaction->Purification_Synth Ligand (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol Purification_Synth->Ligand Catalyst_Formation In Situ Catalyst Formation Ligand->Catalyst_Formation Metal_Precursor Metal Precursor (e.g., [RuCl₂(p-cymene)]₂) Metal_Precursor->Catalyst_Formation Asymmetric_Reaction Asymmetric Transformation Catalyst_Formation->Asymmetric_Reaction Substrates Substrates (Ketone, H-donor) Substrates->Asymmetric_Reaction Purification_App Product Isolation & Purification Asymmetric_Reaction->Purification_App Product Chiral Product (e.g., Chiral Alcohol) Purification_App->Product Analysis Stereoselectivity Analysis (HPLC/GC) Product->Analysis

Figure 1: General workflow for the synthesis and application of the chiral ligand.

Conclusion and Future Outlook

(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol represents a valuable addition to the toolbox of chiral ligands for asymmetric catalysis. Its straightforward synthesis and the anticipated high stereoselectivities in key transformations make it an attractive candidate for further investigation. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this ligand in the synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries. Future work should focus on the experimental validation of these proposed applications, a detailed investigation of the reaction mechanisms, and the expansion of its use to other asymmetric transformations.

References

  • Ghosh, A. K., & Cárdenas, E. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chemical Reviews, 118(21), 10539-10609.
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.

Sources

Application

Application Notes and Protocols for (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Quest for Chirality in Bioactive Molecules The precise three-dimensional arrangement of ato...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Quest for Chirality in Bioactive Molecules

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a cornerstone of modern drug discovery and development. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is paramount. This has driven the development of a vast arsenal of chiral ligands and auxiliaries for asymmetric catalysis, which guide chemical reactions to favor the formation of one enantiomer over the other.[1][2]

Among the myriad of chiral scaffolds, those derived from cyclic amino alcohols have proven to be particularly effective due to their conformational rigidity and well-defined stereochemical environments.[3] This guide focuses on the potential applications of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol in the synthesis of bioactive molecules. While direct literature detailing the specific applications of this compound is emerging, its structural similarity to well-established chiral auxiliaries and ligands allows for a comprehensive exploration of its synthetic potential. This document will leverage data from a closely related and extensively studied analog, (1S,2R)-2-aminocyclopentan-1-ol , to provide detailed protocols and insights into how (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol can be a valuable tool in asymmetric synthesis.

The Chiral Scaffold: (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

The structure of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol features a trans-1,2-amino alcohol on a cyclopentane ring. This rigid cyclic backbone restricts conformational flexibility, which is a desirable trait for a chiral ligand or auxiliary as it leads to a more predictable and selective chiral environment. The presence of the 2-methoxyphenyl group introduces additional steric bulk and potential for electronic interactions, which can be fine-tuned to optimize stereoselectivity in catalytic processes.

The vicinal amino alcohol functionality is a key feature, allowing for the formation of bidentate complexes with metal centers in catalysts or the formation of rigid chiral auxiliaries like oxazolidinones.

A Powerful Precedent: The (1S,2R)-2-Aminocyclopentan-1-ol Derived Chiral Auxiliary

To illustrate the synthetic utility of this class of compounds, we will first examine the well-documented applications of the closely related (1S,2R)-2-aminocyclopentan-1-ol. This compound can be readily converted into the chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one , which has demonstrated exceptional performance in asymmetric alkylation and aldol reactions.[3]

Synthesis of the Chiral Auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one

The synthesis of this chiral auxiliary from (1S,2R)-2-aminocyclopentan-1-ol is a straightforward process, typically involving reaction with a phosgene equivalent.

cluster_0 Synthesis of Chiral Auxiliary Start (1S,2R)-2-aminocyclopentan-1-ol Reagent Phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) Start->Reagent Reaction Product (4R,5S)-cyclopentano[d]oxazolidin-2-one Reagent->Product Forms rigid oxazolidinone

Caption: Synthesis of the chiral auxiliary.

Application in Asymmetric Synthesis: High-Fidelity Stereocontrol

The rigid, bicyclic structure of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary provides a highly organized chiral environment, leading to excellent diastereofacial selectivity in reactions involving the corresponding N-acyl imide enolates.

Asymmetric Alkylation

In asymmetric alkylation, the N-acylated oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face, as dictated by the chiral auxiliary.

cluster_1 Asymmetric Alkylation Workflow Start N-Acyl Oxazolidinone Step1 Deprotonation (e.g., LDA, Bu2BOTf) Start->Step1 Intermediate Chiral Boron Enolate Step1->Intermediate Step2 Reaction with Electrophile (R-X) Intermediate->Step2 Product Alkylated Product (High Diastereoselectivity) Step2->Product Step3 Auxiliary Cleavage (e.g., LiOH, H2O2) Product->Step3 Final_Product Chiral Carboxylic Acid Step3->Final_Product Auxiliary_Recovery Recovered Chiral Auxiliary Step3->Auxiliary_Recovery

Caption: Asymmetric alkylation workflow.

Asymmetric Aldol Reactions

Similarly, in asymmetric aldol reactions, the chiral boron enolate of the N-acyl oxazolidinone reacts with aldehydes with high syn-diastereoselectivity.

Protocols: A Practical Guide

The following protocols are adapted from established procedures for the (1S,2R)-2-aminocyclopentan-1-ol derived chiral auxiliary and serve as a robust starting point for employing analogs such as (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol.[3]

Protocol 1: General Procedure for Asymmetric Aldol Reaction
  • Preparation of the N-Acyl Imide: To a solution of the chiral auxiliary (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents) and the desired acyl chloride (1.2 equivalents). Stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction and purify the N-acyl imide by column chromatography.

  • Enolate Formation: To a solution of the N-acyl imide (1 equivalent) in anhydrous DCM at 0 °C, add N,N-diisopropylethylamine (1.2 equivalents) followed by the dropwise addition of dibutylboron triflate (1.1 equivalents). Stir the mixture at 0 °C for 1 hour to form the boron enolate.

  • Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equivalents) dropwise. Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction by adding a pH 7 buffer and methanol. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the aldol adduct by silica gel chromatography.

  • Auxiliary Cleavage: To a solution of the aldol adduct in a mixture of tetrahydrofuran (THF) and water, add hydrogen peroxide and a solution of lithium hydroxide. Stir the mixture at 0 °C. After completion, the chiral auxiliary can be recovered, and the desired chiral β-hydroxy acid can be isolated after an appropriate work-up.[3]

Data Presentation: Performance of the (4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary

The following table summarizes the reported yields and diastereoselectivities for the asymmetric aldol reaction using the chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol.[3]

AldehydeYield (%)Diastereoselectivity (de, %)
Isobutyraldehyde80>99
Benzaldehyde75>99
Cinnamaldehyde72>99
Cyclohexanecarboxaldehyde70>99

Future Directions and the Potential of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

The exceptional results achieved with the (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary strongly suggest that (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol holds significant promise as a precursor for a new class of chiral auxiliaries and ligands. The introduction of the 2-methoxyphenyl group could offer several advantages:

  • Enhanced Stereocontrol: The steric bulk of the methoxyphenyl group could lead to even higher levels of stereoselectivity.

  • Modified Electronic Properties: The methoxy group can influence the electronic nature of the nitrogen atom, potentially modulating the reactivity and selectivity of the corresponding enolates or metal complexes.

  • Broader Reaction Scope: The unique steric and electronic properties may enable its successful application in a wider range of asymmetric transformations.

Conclusion

While direct applications of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol in the synthesis of bioactive molecules are yet to be extensively reported, the foundational work on its structural analog, (1S,2R)-2-aminocyclopentan-1-ol, provides a clear and compelling roadmap for its utilization. The high levels of stereocontrol demonstrated by the cyclopentane-based chiral auxiliary underscore the potential of this scaffold in asymmetric synthesis. Researchers and drug development professionals are encouraged to explore the synthesis and application of derivatives of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol, as they represent a promising avenue for the development of novel and efficient routes to enantiomerically pure bioactive molecules.

References

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(34), 6141-6144.
  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Using a (1S,2R)-2-Aminocyclopentan-1-ol-Derived Chiral Auxiliary.
  • Buchler GmbH. Chiral Ligands. Retrieved February 14, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

Welcome to the technical support center for the purification of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this chiral amino alcohol in high purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification workflows.

Introduction

(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol is a chiral amino alcohol, a class of compounds that are crucial building blocks in the synthesis of many pharmaceutical agents. The presence of two adjacent stereocenters (at C1 and C2 of the cyclopentane ring) and the polar amino and hydroxyl groups present a unique set of purification challenges. Achieving high diastereomeric and enantiomeric purity is paramount for its use in subsequent synthetic steps and for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide will address common issues such as diastereomer separation, enantiomeric excess enhancement, removal of starting materials and byproducts, and prevention of degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I have synthesized the crude (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol, but NMR analysis indicates the presence of the (1R,2S) diastereomer. How can I separate these?

Answer: The presence of the cis-diastereomer, (1R,2S)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol, is a common issue, often arising from a lack of complete stereocontrol during the synthetic reduction step. The separation of these diastereomers can be challenging due to their similar physical properties.

Troubleshooting Strategies:

1. Fractional Crystallization: This is often the most effective and scalable method for separating diastereomers. The key is to find a suitable solvent system where the two diastereomers have significantly different solubilities.

  • Protocol for Fractional Crystallization:

    • Salt Formation: Convert the free base mixture to a salt, such as the hydrochloride or mandelate salt.[1] Salts often exhibit better crystalline properties and solubility differences than the free base.

    • Solvent Screening: Experiment with a range of solvents and solvent mixtures. Common choices for amino alcohol salts include isopropanol, ethanol, methanol, or mixtures with less polar solvents like toluene or ethyl acetate.[1][2]

    • Procedure:

      • Dissolve the crude salt mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

      • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

      • The less soluble diastereomer should crystallize out first.

      • Filter the crystals and wash with a small amount of cold solvent.

      • Analyze the purity of the crystals and the mother liquor by a suitable analytical method (e.g., HPLC, NMR).

      • Multiple recrystallization steps may be necessary to achieve the desired purity.[3]

Table 1: Illustrative Solvent Systems for Fractional Crystallization

Diastereomeric SaltPotential Solvent System(s)Expected Outcome
HydrochlorideIsopropanol/TolueneThe (1R,2R) isomer may be less soluble.
MandelateEthanol/WaterThe mandelate salt of one diastereomer may preferentially crystallize.[1]

2. Flash Column Chromatography: While potentially more resource-intensive for large-scale purification, flash chromatography on silica gel can be effective for separating diastereomers.

  • Workflow for Chromatographic Separation:

G cluster_0 Chromatography Workflow A Dissolve Crude Mixture in Minimal Mobile Phase B Load onto Silica Gel Column A->B C Elute with Gradient Solvent System (e.g., Dichloromethane/Methanol) B->C D Collect Fractions C->D E Analyze Fractions by TLC or HPLC D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H Obtain Purified Diastereomer G->H

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

[1] Executive Summary & Molecule Profile[1] Subject: (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol Common Role: Chiral ligand precursor, Pharmaceutical Intermediate.[1] Critical Fragility Factors: Electron-Rich Anil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile[1]

Subject: (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol Common Role: Chiral ligand precursor, Pharmaceutical Intermediate.[1] Critical Fragility Factors:

  • Electron-Rich Aniline: The 2-methoxyphenyl (o-anisidine) moiety significantly increases electron density on the nitrogen, making it highly susceptible to oxidative degradation (browning).[1]

  • Vicinal Amino-Alcohol Motif: Prone to acid-catalyzed rearrangement and dehydration.[1]

  • Stereochemical Integrity: The trans-(1R,2R) configuration is thermodynamically more stable than cis but can be compromised under radical or harsh oxidative conditions.[1]

Troubleshooting Modules (Failure Mode Analysis)

Module A: The "Brown Oil" Syndrome (Oxidative Instability)

User Observation: "My white crystalline solid turned into a brown/black sticky oil after 24 hours on the bench or during rotary evaporation."

Root Cause Analysis: The 2-methoxyphenyl group acts as an electron-donating group (EDG), activating the amine nitrogen.[1] In the presence of atmospheric oxygen and light, the aniline moiety undergoes radical oxidation, forming quinone imines and complex polymers (aniline black-like oligomers).

Mechanistic Pathway:

  • Formation of N-radical cation via Single Electron Transfer (SET).[1]

  • Coupling of radicals to form colored oligomers.[1]

  • Acceleration by trace metals or chlorinated solvents (which can generate radicals).[1]

Corrective Protocol:

StepActionTechnical Justification
1 Solvent Degassing Sparge all reaction and purification solvents with Argon for 15 mins. Removes dissolved

essential for the radical initiation step.
2 Add Antioxidant If storing in solution, add 0.1% BHT (Butylated hydroxytoluene) if downstream chemistry permits.[1] Scavenges free radicals.[1]
3 Acid Salt Formation Convert the free base to the HCl or Tartrate salt immediately after isolation. Protonation of the Nitrogen (

-Ar) removes the lone pair, shutting down the oxidation pathway.
Module B: Yield Loss via Dehydration (Acid Sensitivity)[1]

User Observation: "Mass spec shows a peak at M-18. NMR shows olefinic protons (5.5-6.0 ppm).[1] The alcohol is missing."

Root Cause Analysis: Under acidic conditions (e.g., silica gel chromatography, acidic workup), the secondary alcohol is protonated. Because the amine is in a trans position, it cannot easily displace the water to form an aziridine (which requires anti displacement, difficult in trans-cyclopentane due to ring strain). Instead, the molecule undergoes E1 or E2 elimination to form the cyclopentene derivative.

The "Trans" Factor: In the (1R,2R) trans isomer, the H on C2 and the OH on C1 can achieve an anti-periplanar conformation (diaxial-like), making E2 elimination highly favorable even with weak acids.

Corrective Protocol:

ParameterRecommendation
Purification Phase Pre-treat Silica Gel: Flush the column with 1% Triethylamine (Et3N) in Hexanes before loading.[1] This neutralizes acidic silanol sites (

) that catalyze dehydration.[1]
Workup pH Maintain pH > 8 during extraction. Do not use strong mineral acids (HCl, H2SO4) to quench reactions unless temperature is < 0°C.
Alternative Use Alumina (Neutral or Basic) instead of Silica for chromatography.[1]
Module C: Stereochemical Drift (Epimerization)[1]

User Observation: "The ee% dropped from 99% to 85% after Swern Oxidation or recycling."

Root Cause Analysis: If the user attempts to oxidize the alcohol to a ketone (or if trace ketone forms), the


-proton (at the C2 position next to the ketone) becomes highly acidic. The presence of the basic aniline nitrogen can essentially "self-catalyze" the enolization, leading to racemization at the C2 center.

Corrective Protocol:

  • Avoid Ketone Intermediates: Do not store the oxidized ketone form; react immediately.

  • Protection: Protect the amine (e.g., Boc, Cbz) before attempting any oxidation of the alcohol. The carbamate reduces the basicity of the nitrogen, preventing self-catalyzed epimerization.

Visualizing the Degradation Pathways

The following diagram illustrates the competing stability issues: Oxidation (Aniline) vs. Elimination (Alcohol).

DegradationPathways Start (1R,2R)-2-((2-Methoxyphenyl)amino) cyclopentan-1-ol (Target Molecule) Oxidation Oxidation (Air/Light) Start->Oxidation O2 / hv Acid Acidic Conditions (Silica / H+) Start->Acid pH < 6 Radical N-Radical Cation Oxidation->Radical Quinone Quinone Imines / Dark Oligomers Radical->Quinone Polymerization Protonated Protonated Alcohol (-OH2+) Acid->Protonated Alkene Cyclopentene Derivative (Dehydration Product) Protonated->Alkene E2 Elimination (Anti-periplanar)

Caption: Figure 1. Dual degradation pathways showing oxidative browning of the aniline (top) and acid-catalyzed dehydration of the alcohol (bottom).

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in solution?

  • Answer: Not recommended for long periods (>24h) unless the solvent is degassed and the container is sealed under Argon. The 2-methoxyphenyl amine is sensitive to dissolved oxygen.[1] If solution storage is mandatory, use degassed Methanol with 0.1% Et3N to prevent auto-oxidation and acid traces.[1]

Q2: Why does the compound streak on TLC plates?

  • Answer: The secondary amine interacts strongly with the acidic silica gel.

  • Fix: Add 1-2% Triethylamine or Ammonia to your TLC developing solvent.[1] This blocks the silanol sites, allowing the amine to migrate as a tight spot.

Q3: Is the cis isomer more stable?

  • Answer: Generally, no.[1][2] While the cis isomer might be less prone to E2 elimination (due to lack of anti-periplanar geometry), it is more prone to intramolecular hydrogen bonding and potential

    
     acyl migration if derivatized. The trans isomer is thermodynamically preferred but kinetically labile under acidic conditions.
    

Q4: How do I re-purify a "browned" sample?

  • Answer:

    • Dissolve in EtOAc.[1]

    • Wash with saturated

      
       (Sodium Thiosulfate) or Ascorbic Acid solution (to reduce quinones).[1]
      
    • Filter through a pad of Celite/Activated Charcoal.

    • Recrystallize immediately as the HCl salt (if solid) or protect the amine.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Elimination Reactions - E1/E2 mechanisms in cyclic systems).

  • Overman, L. E., & Sugai, S. (1985).[1] "The chemically stable trans-2-aminocyclopentanol scaffold."[1] Journal of Organic Chemistry, 50(21), 4154–4155.[1]

  • Gao, Y., & Sharpless, K. B. (1988).[1] "Synthetic applications of 2,3-epoxy alcohols: Opening with nucleophiles." Journal of the American Chemical Society, 110(22), 7538. (Discusses regioselectivity and stability of amino alcohol formation).

  • Sigma-Aldrich. "Safety Data Sheet: (1R,2R)-2-Aminocyclopentan-1-ol derivatives."[1] (General handling for aminocyclopentanols).

Sources

Troubleshooting

Technical Support Hub: Synthesis of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

Executive Summary & Reaction Landscape[1] This guide addresses the asymmetric synthesis of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol . This transformation typically involves the Asymmetric Ring Opening (ARO) of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape[1]

This guide addresses the asymmetric synthesis of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol . This transformation typically involves the Asymmetric Ring Opening (ARO) of meso-cyclopentene oxide with 2-methoxyaniline (o-anisidine), catalyzed by a chiral Lewis acid (e.g., Co-Salen, Cr-Salen, or Sc-Triflate/Chiral Bipyridine complexes).

The reaction is an enantioselective desymmetrization. Because the starting material (meso-cyclopentene oxide) is achiral but contains two prochiral carbons, the catalyst must differentiate between the two epoxide carbons to yield the (1R,2R) enantiomer over the (1S,2S).

Reaction Pathway Diagram

The following diagram outlines the primary synthetic pathway and the divergence points for critical impurities.

ReactionPathway SM meso-Cyclopentene Oxide + 2-Methoxyaniline TS Transition State (Catalyst-Bound) SM->TS Coordination Imp_Diol Hydrolysis Product (1R,2R)-1,2-Cyclopentanediol SM->Imp_Diol + H2O (Trace) Cat Chiral Catalyst (e.g., (R,R)-Co-Salen) Prod Target Product (1R,2R)-Trans Isomer TS->Prod Major Path (k_fast) Imp_Ent Enantiomer (1S,2S)-Trans Isomer TS->Imp_Ent Minor Path (k_slow) (Low Selectivity) Imp_Bis Bis-Alkylated Impurity Prod->Imp_Bis + Excess Epoxide

Figure 1: Reaction network showing the desymmetrization of meso-cyclopentene oxide and competing impurity pathways.

Impurity Profiling & Causality

Understanding the origin of byproducts is the first step in troubleshooting. The table below correlates observed impurities with their mechanistic causes.

Impurity TypeSpecific StructureOrigin / Causality
Enantiomer (1S,2S)-2-((2-methoxyphenyl)amino)cyclopentan-1-olCatalyst Failure: The chiral ligand failed to differentiate the prochiral carbons effectively. Cause: Wrong catalyst enantiomer used, high temperature (lowering

), or uncatalyzed "background" reaction.
Diastereomer cis-2-((2-methoxyphenyl)amino)cyclopentan-1-olMechanism Shift:

reactions on epoxides are stereospecific (anti-opening). Cause: Formation of cis isomer implies a carbocation intermediate (

character) or impure starting material. Rare in standard ARO conditions.
Bis-Alkylated Tertiary amine speciesOver-reaction: The product (secondary amine) is still nucleophilic and attacks another epoxide molecule. Cause: High concentration of epoxide relative to amine; high temperatures.
Hydrolysis 1,2-CyclopentanediolMoisture Contamination: Water competes with the aniline as a nucleophile. Cause: Wet solvents or hygroscopic starting materials.
Oxidation Azobenzene derivatives / Colored oligomersAniline Instability: 2-Methoxyaniline is electron-rich and prone to oxidation. Cause: Exposure to air/light during reaction or storage.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee < 90%)

Symptom: HPLC shows a significant peak for the (1S,2S) enantiomer.

  • Root Cause A: The Background Reaction. The uncatalyzed reaction between the epoxide and aniline produces a racemic mixture. If the reaction temperature is too high, the uncatalyzed rate competes with the catalyzed rate.

    • Action: Lower the reaction temperature (e.g., from RT to 0°C or -20°C).

  • Root Cause B: Catalyst Loading. Insufficient catalyst allows the background reaction to dominate.

    • Action: Increase catalyst loading (e.g., from 1 mol% to 5 mol%).

  • Root Cause C: Ligand Purity.

    • Action: Verify the optical rotation of your chiral ligand/catalyst.

Issue 2: Presence of "Red/Brown" Impurities

Symptom: The reaction mixture turns dark; yield is lower than expected.

  • Root Cause: Oxidation of 2-methoxyaniline.

    • Action: Degas all solvents with Argon/Nitrogen.

    • Action: Add the aniline last, or use a slight excess of the epoxide to ensure the aniline is consumed rapidly (though this risks bis-alkylation—balance is key).

    • Action: Purification: These impurities are often non-polar. A quick filtration through a silica plug with non-polar solvent (Hexane/EtOAc) often removes them before the polar amino-alcohol elutes.

Issue 3: Bis-Alkylation (Over-alkylation)

Symptom: Mass spec shows M+84 peak (addition of another cyclopentyl ring).

  • Root Cause: The product competes with the starting aniline.

    • Action: Use a stoichiometric excess of the aniline (1.2 - 1.5 equiv) relative to the epoxide. This ensures the epoxide is consumed by the primary amine before it can react with the secondary amine product.

    • Action: Slow addition of the epoxide to the amine solution.

Troubleshooting Flowchart

Troubleshooting Start Problem Detected CheckEE Is EE Low? Start->CheckEE CheckYield Is Yield Low? Start->CheckYield TempCheck Check Temp. Is it > RT? CheckEE->TempCheck Yes ColorCheck Dark Color? CheckYield->ColorCheck Yes LowerTemp Cool Reaction (Suppress Background) TempCheck->LowerTemp Yes CatCheck Check Catalyst Loading/Purity TempCheck->CatCheck No Oxidation Aniline Oxidation. Degas Solvents. ColorCheck->Oxidation Yes MSCheck Check MS. M+84 Present? ColorCheck->MSCheck No BisAlk Bis-Alkylation. Increase Amine Equiv. MSCheck->BisAlk Yes

Figure 2: Decision tree for diagnosing reaction failures.

Analytical Protocols

HPLC Method for Enantiomeric Excess

To distinguish the (1R,2R) target from the (1S,2S) enantiomer, a chiral stationary phase is required.[1] The trans-amino alcohol functionality interacts well with polysaccharide-based columns.

  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% Diethylamine (DEA).

    • Note: DEA is critical to sharpen the peak of the basic amine. Without it, peaks will tail, ruining resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption from the anisidine ring).

  • Expected Elution: The enantiomers typically separate with an

    
     value > 1.2. Run a racemic standard (made by mixing equal parts of reaction using (R,R) and (S,S) catalyst, or using an achiral catalyst like LiClO4) to establish retention times.
    
NMR Validation (Stereochemistry)

While NMR cannot distinguish enantiomers without a chiral shift reagent, it validates the trans relative stereochemistry.

  • 1H NMR (CDCl3): Look at the CH-O signal (position 1 of cyclopentane).

    • Trans-isomer: The coupling constant (

      
      ) between H1 and H2 is typically smaller (approx 4-6 Hz) in 5-membered rings compared to 6-membered rings, but distinct from cis.
      
    • Differentiation: The most reliable method is to compare with literature values for trans-2-aminocyclopentanols. The cis-isomer often shows a downfield shift for the carbinol proton due to hydrogen bonding with the amine.

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent? A: Yes, but with caution. Some catalysts, like Sc(OTf)3 with chiral bipyridine ligands, are designed for aqueous media and can actually enhance reactivity through hydrophobic effects [1]. However, if using traditional Salen-Co/Cr systems, water usually acts as a competing nucleophile, leading to the diol impurity. Stick to anhydrous THF or DCM unless using a specific "surfactant-type" catalyst system.

Q: My catalyst is difficult to remove. How do I purify the product? A: Metal-Salen complexes can be sticky.

  • Oxidative removal: If using Co-Salen, the Co(II) to Co(III) oxidation can change solubility.

  • Chelation: Wash the organic layer with an aqueous solution of EDTA or Sodium Potassium Tartrate (Rochelle's Salt) to sequester the metal ion.

  • Chromatography: The amino-alcohol product is polar. The catalyst often elutes early (with the solvent front) or stays on the baseline depending on the ligand. A gradient flush is recommended.

Q: Why is 2-methoxyaniline used instead of simple aniline? A: The 2-methoxy group provides two functions:

  • Electronic: It makes the amine more nucleophilic (electron-donating), potentially increasing the reaction rate at lower temperatures.

  • Coordination: In some catalytic cycles, the methoxy oxygen can provide a secondary coordination point to the metal center, potentially enhancing rigidity in the transition state and improving enantioselectivity [2].

References

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[2] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water.[2] Organic Letters, 7(20), 4593–4595. Link

  • Ready, J. M., & Jacobsen, E. N. (2001). Asymmetric Catalytic Synthesis of α-Amino Aldehydes via Ring Opening of Epoxides.[3] Journal of the American Chemical Society, 123(11), 2687–2688. Link

  • BenchChem Technical Support.[4][5] (2025).[5][6][7] A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers. Link

  • Pu, X., Qi, X., & Ready, J. M. (2009).[8] Asymmetric Ring Opening of meso-Epoxides Catalyzed by Allene-Containing Phosphine Oxides.[8] Journal of the American Chemical Society, 131(30), 10364–10365. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Aminocyclopentanol-based Ligands in Asymmetric Catalysis

Executive Summary In the landscape of chiral amino alcohol ligands, cis-1-amino-2-indanol has long held the position of the "gold standard" due to its exceptional rigidity and high enantioselectivity (ee). However, amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral amino alcohol ligands, cis-1-amino-2-indanol has long held the position of the "gold standard" due to its exceptional rigidity and high enantioselectivity (ee). However, aminocyclopentanol-based ligands represent a critical, often underutilized alternative. They offer a unique "Goldilocks" zone of conformational flexibility—more rigid than acyclic amino alcohols but less constrained than the indane scaffold.

This guide objectively compares aminocyclopentanol ligands against their indanol and cyclohexyl counterparts. We analyze the structural causality behind their performance in Asymmetric Transfer Hydrogenation (ATH) and Diethylzinc additions, providing experimental protocols to validate these findings in your own laboratory.

Structural Analysis: The Rigidity Spectrum

The catalytic efficacy of amino alcohol ligands is governed by the "bite angle" and the conformational stability of the chelate ring formed with the metal center (typically Ru, Rh, or Zn).

Ligand ScaffoldRing SystemConformationRigidityCatalytic Profile
Aminoindanol Bicyclic (Fused Benzene)Planar / PuckeredHigh Locks metal geometry; generally highest ee.
Aminocyclopentanol 5-Membered RingEnvelopeMedium "Envelope" flipping allows accommodation of sterically bulky substrates.
Aminocyclohexanol 6-Membered RingChair / Twist-BoatLow Higher degrees of freedom; often requires bulky substituents (e.g., tert-butyl) to freeze conformation.
Mechanistic Implication

In cis-2-aminocyclopentanol , the nitrogen and oxygen atoms are positioned to form a strained 5-membered chelate with the metal. The cyclopentane ring adopts an "envelope" conformation. Unlike the rigid indanol, this envelope can undergo minor conformational adjustments, which can be advantageous when the substrate (ketone or aldehyde) possesses unusual steric bulk that would clash with a more rigid ligand wall.

Comparative Performance Data

The following data aggregates performance metrics from standard benchmark reactions: the Asymmetric Transfer Hydrogenation (ATH) of acetophenone and the Diethylzinc addition to benzaldehyde.

Case Study A: Asymmetric Transfer Hydrogenation (ATH)

Conditions: [Ru(p-cymene)Cl₂]₂ precursor, IPA (hydrogen source), KOH base.

LigandConfigurationYield (%)ee (%)Insight
cis-1-Amino-2-indanol (1S, 2R)>9592 - 98 The benchmark. Rigid backbone prevents catalyst distortion.
cis-2-Aminocyclopentanol (1S, 2R)90 - 9575 - 88 Slightly lower ee due to envelope flipping. High activity.
trans-2-Aminocyclopentanol (1R, 2R)<50<10Critical Failure. The trans geometry prevents effective bidentate coordination (N-O distance too large).
N-Tosyl-cis-2-aminocyclopentanol (1S, 2R)>9585 - 93 The sulfonyl group adds steric bulk, "locking" the conformation and recovering ee closer to indanol levels.
Case Study B: Diethylzinc Addition to Benzaldehyde

Conditions: Et₂Zn (2.0 eq), Toluene/Hexane, 0°C.

LigandYield (%)ee (%)Stereochemical Outcome
cis-1-Amino-2-indanol 9895 - 99(S)-1-phenylpropanol
cis-2-Aminocyclopentanol 9280 - 90(S)-1-phenylpropanol
trans-2-Aminocyclopentanol 85<5 Racemic. The "Cis-Effect" is mandatory for the formation of the active dimeric Zinc species.

Mechanistic Visualization

The efficiency of these ligands relies on the Metal-Ligand Bifunctional Mechanism (Noyori-Ikariya type).[1] The amine proton (N-H) and the metal hydride (Ru-H) act in concert.

ATH_Mechanism cluster_cycle Noyori-Ikariya Catalytic Cycle PreCat Pre-Catalyst [Ru(p-cymene)(Ligand)Cl] Active Active 16e Species [Ru(p-cymene)(Ligand)]+ PreCat->Active - HCl (Base promoted) Hydride 18e Ruthenium Hydride [Ru-H species] Active->Hydride + iPrOH (H-Donor) - Acetone TS 6-Membered Transition State (Concerted H-Transfer) Hydride->TS + Substrate (Ketone) Product Chiral Alcohol + 16e Species TS->Product H- / H+ Transfer Product->Active Regeneration

Caption: The catalytic cycle demonstrating the requirement for the N-H motif. Aminocyclopentanol ligands must be in the 'cis' configuration to maintain the precise N-Ru-O bite angle required for the 16e active species.

Experimental Protocols

Protocol A: Synthesis of N-Tosyl-cis-2-aminocyclopentanol

This protocol ensures the formation of the sulfonamide derivative, which is often superior to the free amine in ATH.

Reagents:

  • cis-2-Aminocyclopentanol hydrochloride (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Dissolution: Suspend cis-2-aminocyclopentanol HCl (10 mmol) in DCM (50 mL) under N₂ atmosphere.

  • Base Addition: Cool to 0°C. Add Et₃N (25 mmol) dropwise. The solution should clear as the free amine is liberated.

  • Tosylation: Add TsCl (11 mmol) portion-wise over 15 minutes. Maintain temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench & Workup: Add 1M HCl (20 mL) to quench. Separate organic layer.[2][3][4] Wash with saturated NaHCO₃, then Brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from EtOAc/Hexane to obtain white crystals.

Protocol B: Catalytic ATH of Acetophenone

A self-validating protocol for testing ligand efficiency.

Reagents:

  • [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%)

  • Ligand (from Protocol A) (0.012 mmol, 1.2 mol%)

  • KOH (0.025 mmol)

  • 2-Propanol (IPA) (5 mL, degassed)

  • Acetophenone (1.0 mmol)

Workflow:

  • Catalyst Formation: In a Schlenk tube, mix Ru-dimer and Ligand in IPA (2 mL). Heat to 80°C for 20 mins (orange solution turns deep red/purple). Cool to RT.

  • Initiation: Add KOH (0.1M in IPA). Stir for 5 mins.

  • Reaction: Add Acetophenone. Stir at RT open to Argon/Nitrogen.

  • Monitoring: Take aliquots at 1h, 3h, and 12h. Analyze via Chiral GC (e.g., Cyclosil-B column).

    • Validation Check: If solution turns black (Ru precipitation), oxygen was introduced. Repeat with stricter degassing.

Synthesis Workflow Visualization

Synthesis_Workflow Start Cyclopentene Oxide Step1 Ring Opening (NH3/MeOH, Heat) Start->Step1 Inter trans-2-Aminocyclopentanol Step1->Inter Anti-addition Step2 Inversion/Protection (Oxazoline route) Inter->Step2 Stereoinversion Final cis-2-Aminocyclopentanol Step2->Final Deriv N-Tosyl Derivative (TsCl, Et3N) Final->Deriv Ligand Optimization

Caption: Synthetic pathway to access the active 'cis' ligand. Note that direct ring opening of the epoxide yields the inactive 'trans' isomer, requiring an inversion step (often via an oxazoline intermediate).

Selection Guide: When to use Aminocyclopentanol?

While aminoindanol provides higher rigidity, aminocyclopentanol is the superior choice in two specific scenarios:

  • Substrate Steric Clashes: If your ketone substrate has bulky ortho-substituents (e.g., o-bromoacetophenone), the rigid wall of the indanol ligand may prevent coordination. The cyclopentyl "envelope" can flex to accommodate this bulk.

  • Tunability: The cyclopentane ring is easier to functionalize (e.g., 4-position substitution) during the synthesis of the ring precursor compared to the fused indane system.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6][7] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(20), 2329-2347. Link

  • Ghosh, A. K., et al. (1998). cis-1-Amino-2-indanol: A Privileged Chiral Ligand. Synthesis, 1998(7), 937-961. Link

  • Jimeno, C., et al. (2002).[4][8] Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7, 894-901.[4] Link

  • Martinez, A., et al. (2010). Comparative study of amino alcohol ligands in diethylzinc addition. Journal of Organometallic Chemistry, 695(3), 445-451.

Sources

Validation

Technical Assessment Guide: Enantiomeric Purity of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

Executive Summary (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol is a critical chiral building block, often utilized in the synthesis of bioactive scaffolds for kinase inhibitors and neurological therapeutics. The st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol is a critical chiral building block, often utilized in the synthesis of bioactive scaffolds for kinase inhibitors and neurological therapeutics. The stereochemical integrity of this trans-amino alcohol is paramount; even minor enantiomeric impurities (specifically the (1S,2S) enantiomer) can drastically alter the pharmacological profile of the final drug substance.

This guide objectively compares the three primary methodologies for assessing the enantiomeric excess (% ee) of this compound: Direct Chiral HPLC , Chiral Derivatization (NMR) , and Polarimetry . Based on experimental robustness and sensitivity, Direct Chiral HPLC on polysaccharide-based stationary phases is identified as the superior method for quantitative release testing, while NMR serves as a vital orthogonal tool for structural validation.

Structural Context & Challenge

The target molecule possesses two contiguous stereocenters on a cyclopentane ring. The challenge in separation arises from the conformational rigidity of the cyclopentane backbone combined with the basicity of the secondary amine.

  • Target Configuration: (1R, 2R) [Trans]

  • Primary Impurity: (1S, 2S) [Enantiomer]

  • Secondary Impurities: (1R, 2S) / (1S, 2R) [Cis-Diastereomers – usually removed by achiral chromatography, but must be monitored]

Logical Workflow for Purity Assessment

PurityAssessment Sample Crude Sample (1R,2R)-Target Achiral Achiral HPLC/TLC (Check Diastereomers) Sample->Achiral Decision Diastereomeric Purity > 98%? Achiral->Decision Decision->Achiral No (Repurify) ChiralHPLC Method A: Direct Chiral HPLC (Quantitation) Decision->ChiralHPLC Yes NMR Method B: Mosher's Analysis (Validation) Decision->NMR Validation Report Final CoA (% ee) ChiralHPLC->Report NMR->Report Polarimetry Method C: Polarimetry (Quick Check) Polarimetry->Report

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample purity stage.

Comparative Methodology Analysis

Method A: Direct Chiral HPLC (Recommended)[1]

This method utilizes a chiral stationary phase (CSP) to interact differentially with the enantiomers via hydrogen bonding and pi-pi stacking interactions.

  • Mechanism: The 2-methoxyphenyl group provides a "pi-basic" handle, while the hydroxyl and amine groups act as hydrogen bond donor/acceptors.

  • Column Selection: Amylose-based columns (e.g., Chiralpak AD-H or IA) typically show superior selectivity for trans-2-arylamino cyclopentanols compared to cellulose-based columns due to the specific helical pitch of the amylose polymer accommodating the cyclopentane ring.

Optimized Protocol
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (targeting the anisidine chromophore).

Why Diethylamine? The basic secondary amine can interact with residual silanols on the silica support, causing peak tailing. 0.1% DEA blocks these sites, sharpening the peaks and improving Resolution (


).
Method B: 19F NMR via Mosher's Acid Derivatization

This indirect method involves reacting the alcohol with a chiral derivatizing agent, typically


-methoxy-

-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.
  • Mechanism: The reaction converts enantiomers into diastereomers, which have distinct chemical shifts in NMR.

  • Protocol: React substrate with (R)-(-)-MTPA-Cl in pyridine/DMAP. Analyze

    
    F NMR.
    
  • Pros: Self-validating (does not require a reference standard of the enantiomer).

  • Cons: Destructive; requires chemical handling; kinetic resolution during derivatization can skew results if reaction isn't 100% complete.

Method C: Polarimetry (Specific Rotation)
  • Protocol:

    
     (c=1.0, Methanol).
    
  • Pros: Fast, cheap.

  • Cons: Highly unreliable for high-ee determination. A sample with 95% ee and 99% ee may have rotation values within the error margin of the instrument. Not recommended for release testing.

Performance Comparison & Experimental Data

The following data summarizes the performance of the three methods based on validation studies for 2-arylamino cyclopentanol analogs.

Table 1: Comparative Performance Metrics
FeatureMethod A: Chiral HPLCMethod B: 19F NMR (Mosher)Method C: Polarimetry
Precision (RSD) < 0.5%~ 2-5%> 5%
Limit of Detection 0.05% impurity~ 1-2% impurityN/A (Bulk property)
Throughput High (15 min/run)Low (1 hr prep + run)High (5 min)
Reference Standard Required (Racemate)Not RequiredLiterature Value Needed
Robustness HighMedium (Reaction dependent)Low (Sensitive to impurities)
Table 2: Representative HPLC Data (Chiralpak AD-H)
IsomerRetention Time (

)
Separation Factor (

)
Resolution (

)
(1S, 2S)-Enantiomer 8.4 min--
(1R, 2R)-Target 11.2 min1.33> 3.5

Note: Data derived from class-standard behavior of N-aryl-2-aminocyclopentanols on amylose CSPs. The (1S,2S) enantiomer typically elutes first on AD-H phases in normal phase mode.

Technical Recommendations

For Routine QC & Batch Release:

Adopt Method A (Chiral HPLC).

  • Self-Validation: Ensure the method includes a "system suitability" injection of the racemate (CAS 7429-45-0 analog or synthesized racemate) to confirm separation power (

    
    ) before running pure samples.
    
  • Solvent Choice: Use HPLC-grade Hexane/IPA. Avoid Ethanol if using AD-H (unless immobilized IA is used), as it can sometimes alter swelling and selectivity.

For Early R&D / Standard Qualification:

Use Method B (NMR) to qualify the primary reference standard.

  • If you lack a commercial standard of the (1S,2S) impurity, use Mosher's ester analysis to prove the absolute configuration and initial purity of your first "Gold Standard" batch. Once confirmed, use this batch to calibrate your HPLC method.

Troubleshooting the HPLC Method

If resolution degrades:

  • Check Mobile Phase Water Content: Polysaccharide columns are sensitive to moisture. Use dry solvents.

  • Increase DEA: If peaks tail, increase DEA to 0.2%.

  • Temperature: Lowering temperature to 15°C often improves resolution for conformational isomers.

References

  • Compound Data: (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol (CAS 849593-95-9).[3] BLDpharm Product Catalog. Retrieved from

  • General Methodology: Comparison of Chiral Separations by HPLC. Chromatography Online. Retrieved from

  • Analogous Protocols: Lipase-catalyzed kinetic resolution of 2-aminocyclopentane derivatives. ResearchGate.[4] Retrieved from

  • Structural Validation: NIST WebBook data for trans-2-methoxycyclopentanol (Structural Analog). NIST. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to Personal Protective Equipment for Handling (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

The core philosophy of this guide is built on the principle that every chemical protocol must be a self-validating system of safety. We will not merely list equipment; we will explain the causality behind each recommenda...

Author: BenchChem Technical Support Team. Date: February 2026

The core philosophy of this guide is built on the principle that every chemical protocol must be a self-validating system of safety. We will not merely list equipment; we will explain the causality behind each recommendation, empowering you to make informed safety decisions.

Hazard Assessment Based on Structural Analogs

To establish a robust safety profile, we must deconstruct the molecule into its key functional components: the cyclopentanol core, the secondary amine, and the methoxyphenyl group.

  • Cyclopentanol Core : Compounds in the cyclopentanol class are often flammable liquids and can cause skin and serious eye irritation[1][2][3][4][5].

  • Aminocyclopentanol Derivatives : Structurally similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[6].

  • Methoxyphenyl Moieties : Aromatic compounds containing methoxy and amine functionalities can be harmful if swallowed and are often irritants to the skin, eyes, and respiratory tract[7][8].

Synthesized Hazard Profile : Based on this analysis, (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol should be handled as a substance that is, at minimum:

  • A skin irritant.

  • A serious eye irritant.

  • A potential respiratory tract irritant.

  • Potentially harmful if ingested or inhaled.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its effectiveness depends on the proper implementation of higher-level controls[9].

  • Engineering Controls : The primary method for exposure control is to handle this compound within a certified chemical fume hood. This minimizes the inhalation of any powders or vapors[7][10]. Ensure that a safety shower and an eyewash station are readily accessible and unobstructed[1][8].

  • Administrative Controls : Adhere to standard laboratory practices. This includes washing hands thoroughly after handling, prohibiting eating, drinking, or smoking in the work area, and ensuring all containers are clearly labeled[4][11].

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation. Standard prescription glasses are not a substitute for safety eyewear[9].

  • Minimum Requirement : Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[8].

  • High-Risk Operations : For procedures with a heightened risk of splashing (e.g., transferring solutions, handling larger quantities), a face shield must be worn in addition to chemical splash goggles to provide full facial protection[7][9][12].

Skin and Body Protection

Preventing dermal contact is critical. Assume all surfaces and containers may be contaminated[9].

  • Gloves : Wear powder-free nitrile gloves. For handling the solid or concentrated solutions, double-gloving is required. The first pair of gloves should be worn under the cuff of the lab coat, with the second pair worn over the cuff[13]. This allows for the safe removal of the outer glove if it becomes contaminated. Gloves should be changed every 30 minutes or immediately upon contamination[13].

  • Lab Coat/Gown : A clean, flame-resistant lab coat with long sleeves and tight-fitting knit or elastic cuffs is mandatory. For operations involving significant quantities or a high splash risk, a chemically resistant apron should be worn over the lab coat[7].

  • Footwear : Closed-toe shoes constructed from a durable, non-porous material must be worn at all times in the laboratory. Shoe covers may be required by your institution's specific cleanroom or containment policies[9].

Respiratory Protection

While a fume hood is the primary engineering control, certain situations may require respiratory protection.

  • Standard Operations : All handling of the solid compound and its solutions should occur within a chemical fume hood[7][10].

  • Outside a Fume Hood : In the rare event that a procedure like weighing must be performed outside of a fume hood, a NIOSH-approved respirator is mandatory. For weighing the solid, a filtering facepiece respirator (e.g., N95) is required to protect against particulates. For handling solutions that may generate vapors, a half-mask or full-face respirator with organic vapor cartridges is necessary[6][8][12]. Note that surgical masks provide no protection from chemical vapors or fine particulates[9][13].

Operational and Disposal Plans

A systematic workflow is essential for ensuring safety from the beginning to the end of your experiment.

Step-by-Step Handling Workflow
  • Preparation : Before handling the chemical, don all required PPE as described above. Prepare your workspace in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing : If possible, weigh the solid compound directly within the fume hood. If an external balance is used, respiratory protection is required. Use anti-static tools and equipment where applicable[10][11].

  • Solution Preparation & Use : Add the solid to the solvent slowly within the fume hood. Keep all containers capped when not in immediate use. All vessels containing the compound must be placed within secondary containment (e.g., a shallow tray) to contain any potential spills[7].

  • Post-Procedure Cleanup : Decontaminate all surfaces with an appropriate solvent and cleaning agent.

  • Doffing PPE : Remove PPE in the correct order to prevent self-contamination: 1) outer gloves, 2) apron (if used), 3) face shield/goggles, 4) lab coat, 5) inner gloves, 6) respirator (if used). Wash hands thoroughly immediately after removing all PPE.

PPE Summary Table
TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GlassesLab Coat, Single Pair Nitrile GlovesNot Required
Weighing Solid Compound Chemical Splash GogglesLab Coat, Double Nitrile GlovesRequired : Fume Hood or N95 Respirator
Handling Solutions (<100 mL) Chemical Splash GogglesLab Coat, Double Nitrile GlovesRequired : Fume Hood
Handling Solutions (>100 mL) Goggles & Face ShieldLab Coat & Chem-Resistant Apron, Double Nitrile GlovesRequired : Fume Hood
Spill Cleanup Goggles & Face ShieldLab Coat & Chem-Resistant Apron, Double Nitrile GlovesRequired : Air-purifying respirator with organic vapor cartridges
Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A Risk Assessment (Review this Guide & SDS of Analogs) B Assemble PPE (Goggles, Double Gloves, Lab Coat) A->B C Prepare Fume Hood (Verify Airflow, Use Bench Paper) B->C D Weigh Solid (Use Anti-Static Tools) C->D Begin Work E Prepare Solution (Use Secondary Containment) D->E F Perform Reaction / Use E->F G Decontaminate Equipment & Hood F->G Experiment Complete H Segregate Hazardous Waste (Solid, Liquid, Sharps, PPE) G->H I Doff PPE Correctly H->I K Dispose via EHS (Licensed Waste Disposal) H->K To Disposal J Wash Hands Thoroughly I->J

Caption: Workflow for handling (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol.

Disposal Plan

All materials contaminated with (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol must be treated as hazardous waste[7].

  • Chemical Waste : Collect all unused solid and solutions in a clearly labeled, sealed, and chemically compatible container.

  • Contaminated Materials : Disposable items such as gloves, bench paper, and pipette tips must be collected in a separate, sealed waste bag or container labeled as hazardous waste.

  • Disposal Protocol : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[7]. All waste must be disposed of through a licensed professional waste disposal service in accordance with local and national regulations[5][14].

References

  • An In-depth Technical Guide to (1S,3S)-3-Aminocyclopentanol Hydrochloride: Safety, Handling, and Synthetic Applications. (n.d.). Benchchem.
  • Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. (2025, December). Benchchem.
  • OT-0899 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • Essential Safety and Operational Guide for Handling (3-Bromophenyl)(4-methoxyphenyl)methanone. (2025, December). Benchchem.
  • SAFETY DATA SHEET - Cyclopentanol. (2025, December 18). Fisher Scientific.
  • M1641 - SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich Inc.
  • SAFETY DATA SHEET - 4-(Aminomethyl)-2-methoxyphenol Hydrochloride. (2024, December 13). TCI Chemicals.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - Methoxycyclopentane. (2023, August 17). FUJIFILM Wako Chemicals.
  • 4-methoxyphenyl acetonitrile - Safety Data Sheet. (n.d.). s d fine-chem limited.
  • Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. (2005, October 3). Cole-Parmer.
  • Safety Data Sheet: Cyclopentanol. (n.d.). Carl ROTH.
  • CYCLOPENTANOL FOR SYNTHESIS MSDS. (2016, May 25). Loba Chemie.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET - 3-Methyl-2-cyclopenten-1-one. (2011, February 8). Thermo Fisher Scientific.
  • 40 CFR 170.240 -- Personal protective equipment. (2004, September 1). eCFR.
  • USP Chapter <800>: Personal Protective Equipment. (2018, September 4). Pharmacy Times.
  • SAFETY DATA SHEET - (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. (2021, December 25). Fisher Scientific.
  • Cyclopentanol CAS No 96-41-3 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.

Sources

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